![molecular formula C16H11ClFN3S B2624113 EAAT2 activator 1 CAS No. 892415-28-0](/img/structure/B2624113.png)
EAAT2 activator 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
EAAT2 激活剂 1 的合成涉及噻吩并哒嗪核心结构的形成。合成路线通常包括以下步骤:
哒嗪环的形成: 哒嗪环是通过涉及适当前体的环化反应合成的。
硫基的引入: 硫基通过亲核取代反应引入,其中合适的硫醇与卤代哒嗪衍生物反应。
用 2-氯-6-氟苄基取代: 最后一步涉及在特定反应条件下用 2-氯-6-氟苄基取代哒嗪环.
EAAT2 激活剂 1 的工业生产方法可能涉及优化这些合成步骤,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
EAAT2 激活剂 1 会发生几种类型的化学反应:
氧化: 该化合物可以发生氧化反应,特别是在硫原子上,导致形成亚砜或砜。
还原: 还原反应可以在哒嗪环上发生,可能导致形成二氢哒嗪衍生物。
取代: 该化合物可以参与亲核取代反应,特别是在卤代苄基上。
这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及硫醇等亲核试剂用于取代反应。这些反应形成的主要产物取决于所使用的特定条件和试剂 .
科学研究应用
Neuroprotective Effects
Mechanism of Action
EAAT2 activators enhance the uptake of glutamate, thereby preventing excitotoxicity—a process where excessive glutamate leads to neuronal damage and death. Research has shown that compounds like GTS467 and GT951, which act as positive allosteric modulators of EAAT2, significantly improve glutamate transport efficacy. For instance, GT951 has demonstrated an EC50 value of 0.8 nM in enhancing glutamate uptake, indicating potent activity .
Case Studies
- Drosophila Model : In a study using a Drosophila model of Huntington's disease, novel EAAT2 activators were shown to mitigate motor and cognitive impairments by enhancing glutamate uptake and reducing neuronal cell death due to excitotoxicity .
- Parkinson's Disease : Another study involving a rat model of Parkinson's disease demonstrated that chronic treatment with GTS467 improved cognitive performance and reduced impulsivity by normalizing glutamate levels and enhancing EAAT2 expression .
Cognitive Enhancement
Applications in Cognitive Disorders
EAAT2 activators have been explored for their potential to treat cognitive impairments associated with neurodegenerative diseases. The regulation of glutamate levels through EAAT2 activation is essential for synaptic plasticity and memory formation.
Research Findings
- Cognitive Impairment in Parkinson's Disease : In the aforementioned study on Parkinson's disease, GTS467 not only reduced excitotoxicity but also enhanced cognitive functions as measured by performance in behavioral tasks. The treatment led to increased correct responses and decreased impulsive behaviors in lesioned rats .
- Alzheimer's Disease : Studies suggest that upregulation of EAAT2 may improve cognitive function in Alzheimer's disease models. Increased expression of EAAT2 has been correlated with better cognitive outcomes in animal studies, indicating its potential as a therapeutic target for enhancing cognition .
Implications in Neurodegenerative Diseases
Broader Applications
The role of EAAT2 activators extends beyond individual diseases; they are being investigated as potential treatments for several neurodegenerative conditions including amyotrophic lateral sclerosis (ALS), epilepsy, and major depressive disorder.
Case Studies and Insights
- Amyotrophic Lateral Sclerosis : Research indicates that enhancing EAAT2 activity can slow the progression of ALS by preventing excitotoxic damage to motor neurons .
- Stroke Recovery : EAAT2 activators are being studied for their role in stroke recovery by promoting neuronal survival and functional recovery post-injury .
Summary of Findings
The following table summarizes key findings related to the applications of EAAT2 activator 1 across various studies:
Study Focus | Activator Used | Key Findings |
---|---|---|
Huntington's Disease | GT951 | Improved motor/cognitive function; reduced neuronal death |
Parkinson's Disease | GTS467 | Enhanced cognitive performance; reduced impulsivity |
Alzheimer’s Disease | Ceftriaxone | Upregulation of EAAT2 linked to improved cognition |
Amyotrophic Lateral Sclerosis | Various | Slowed progression by preventing excitotoxic damage |
Stroke Recovery | Various | Enhanced neuronal survival post-injury |
作用机制
EAAT2 激活剂 1 的作用机制涉及激活 EAAT2 的翻译。该化合物激活蛋白激酶 C (PKC),PKC 随后激活 Y 盒结合蛋白 1 (YB-1)。YB-1 然后调节 EAAT2 翻译的激活,导致星形胶质细胞中 EAAT2 蛋白水平升高 . EAAT2 表达量的增加增强了突触间隙的谷氨酸清除,从而防止兴奋性毒性并提供神经保护 .
相似化合物的比较
EAAT2 激活剂 1 可以与其他类似化合物进行比较,例如:
LDN/OSU-0212320: 一种哒嗪衍生物,它也增加 EAAT2 表达并提供神经保护.
GT949: 一种早期化合物,作为 EAAT2 的正向变构调节剂.
DA-023 和 NA-014: 从受 GT949 启发的类似物库中鉴定的选择性 EAAT2 正向变构调节剂.
生物活性
Excitatory amino acid transporter 2 (EAAT2) is a crucial protein responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS). Dysfunction of EAAT2 is implicated in various neurodegenerative diseases, making it a promising target for therapeutic intervention. This article focuses on the biological activity of "EAAT2 activator 1," detailing its mechanisms, efficacy, and potential applications in treating neurodegenerative conditions.
EAAT2 Activation and Glutamate Uptake
EAAT2 activators function primarily by enhancing glutamate transport, thereby preventing excitotoxicity—a condition resulting from excessive glutamate that can lead to neuronal injury. Studies have shown that EAAT2 activators can increase the transporter's efficacy through several mechanisms:
- Allosteric Modulation : Compounds like GT951 interact with specific residues at the interface of EAAT2's trimerization and transport domains, enhancing glutamate translocation rates without altering substrate interactions .
- Transcriptional Regulation : EAAT2 expression can be modulated at the transcriptional level by various factors, including NF-kB and CREB, which can be activated by pharmacological agents such as ceftriaxone and tamoxifen .
Efficacy in Preclinical Models
Recent studies have demonstrated the efficacy of EAAT2 activators in various animal models:
- Huntington's Disease Models : In transgenic Drosophila models expressing human huntingtin gene mutations, activation of EAAT2 resulted in significant neuroprotective effects, improving motor and cognitive functions .
- Alzheimer's Disease Models : In mouse models of Alzheimer's disease, alterations in EAAT2 expression were correlated with disease progression. Activators have shown potential in restoring normal glutamate uptake and mitigating symptoms associated with neurodegeneration .
Table 1: Summary of EAAT2 Activators and Their Effects
Activator | Mechanism | Model Used | Outcome |
---|---|---|---|
GT951 | Allosteric modulation | Huntington's Disease | Improved motor and cognitive function |
Ceftriaxone | Transcriptional induction | Alzheimer's Disease | Restored glutamate uptake |
GTS467 | Positive modulation | ALS Model | Delayed motor function decline |
Case Study: GT951
In a study involving the administration of GT951 to rats, researchers observed a significant increase in glutamate uptake efficiency (EC50 = 0.8 ± 0.3 nM) compared to controls. This compound not only enhanced transport rates but also demonstrated favorable pharmacokinetic properties, including improved half-life and bioavailability in both plasma and brain tissues .
Clinical Implications
The therapeutic potential of EAAT2 activators extends to several neurodegenerative diseases:
- Amyotrophic Lateral Sclerosis (ALS) : EAAT2 deficiency has been linked to disease progression in ALS models. Activators like ceftriaxone have been shown to significantly ameliorate symptoms and prolong survival in animal studies .
- Epilepsy : Increased expression of EAAT2 has been associated with reduced neuronal death following seizure activity. Activating EAAT2 may prevent epileptogenesis by mitigating glutamate-mediated excitotoxicity .
属性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLFFJASADCESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。